Methyl 2-bromo-5-cyano-4-methoxyphenylacetate
Overview
Description
Methyl 2-bromo-5-cyano-4-methoxyphenylacetate is an organic compound with the molecular formula C11H10BrNO3 It is a derivative of phenylacetate, characterized by the presence of bromine, cyano, and methoxy functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2-bromo-5-cyano-4-methoxyphenylacetate typically involves multi-step organic reactions. One common method starts with the bromination of 4-methoxyphenylacetic acid to introduce the bromine atom at the 2-position. This is followed by a nitrile formation reaction to introduce the cyano group at the 5-position. The final step involves esterification to form the methyl ester.
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling the temperature, solvent choice, and reaction time. Catalysts and reagents such as bromine, sodium cyanide, and methanol are commonly used in these processes.
Types of Reactions:
Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The cyano group can be reduced to an amine group using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide.
Reduction: Lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Oxidation: Potassium permanganate or chromium trioxide.
Major Products:
Substitution: Formation of compounds where the bromine atom is replaced by other functional groups.
Reduction: Conversion of the cyano group to an amine group.
Oxidation: Formation of hydroxyl derivatives.
Scientific Research Applications
Methyl 2-bromo-5-cyano-4-methoxyphenylacetate is used in various scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Medicinal Chemistry:
Material Science: Used in the synthesis of polymers and other materials with specific properties.
Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism by which Methyl 2-bromo-5-cyano-4-methoxyphenylacetate exerts its effects depends on its interaction with molecular targets. The bromine and cyano groups can participate in various chemical reactions, influencing the compound’s reactivity and interaction with biological molecules. The methoxy group can affect the compound’s solubility and ability to cross biological membranes.
Molecular Targets and Pathways:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites.
Receptor Binding: It can interact with cellular receptors, potentially modulating signal transduction pathways.
Comparison with Similar Compounds
Methyl 2-bromo-4-methoxyphenylacetate: Lacks the cyano group, which affects its reactivity and applications.
Methyl 2-bromo-5-cyano-4-hydroxyphenylacetate: Contains a hydroxyl group instead of a methoxy group, influencing its chemical properties and biological activity.
Uniqueness: Methyl 2-bromo-5-cyano-4-methoxyphenylacetate is unique due to the combination of bromine, cyano, and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.
This compound’s versatility and unique properties make it a valuable subject of study in various scientific disciplines.
Properties
IUPAC Name |
methyl 2-(2-bromo-5-cyano-4-methoxyphenyl)acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO3/c1-15-10-5-9(12)7(3-8(10)6-13)4-11(14)16-2/h3,5H,4H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUHDVOIGPUWNMU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)Br)CC(=O)OC)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.